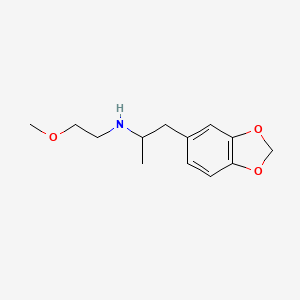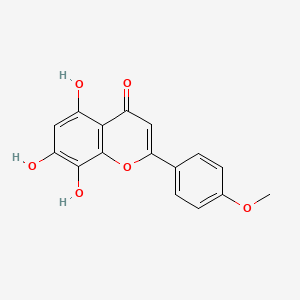
Takakin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Takakin is a flavonoid compound with the chemical formula C16H12O6. It is known for its unique structure, which includes multiple hydroxyl groups and a methoxyphenyl group. This compound has garnered interest due to its potential biological activities and applications in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Takakin can be synthesized through several methods, including:
Aldol Condensation: This method involves the condensation of appropriate aldehydes and ketones under basic conditions to form the flavonoid backbone.
Cyclization Reactions: The intermediate products from aldol condensation can undergo cyclization to form the chromen-4-one structure characteristic of this compound.
Hydroxylation and Methoxylation:
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often using catalytic processes to enhance reaction efficiency. The use of continuous flow reactors and advanced purification techniques like chromatography ensures the scalability of this compound production.
Análisis De Reacciones Químicas
Types of Reactions
Takakin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into dihydroflavonoid derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the hydroxyl and methoxy groups on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, acids, and bases facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Takakin is used as a model compound for studying flavonoid chemistry. Its reactions and derivatives provide insights into the behavior of similar compounds.
Biology
This compound has shown potential in biological research, particularly in studying its interactions with enzymes and receptors. Its structure allows it to bind to various biological targets, making it a useful tool in biochemical assays.
Medicine
Preliminary studies suggest that this compound may have antiviral and anticancer properties. Its ability to inhibit certain enzymes and pathways is being explored for therapeutic applications .
Industry
In the industrial sector, this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals. Its stability and bioactivity make it a valuable component in these products.
Mecanismo De Acción
Takakin exerts its effects through several mechanisms:
Enzyme Inhibition: this compound can inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Antioxidant Activity: The hydroxyl groups in this compound contribute to its antioxidant properties, scavenging free radicals and reducing oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties.
Kaempferol: Shares structural similarities and biological activities with Takakin.
Tectorigenin: Known for its antiviral properties, similar to this compound.
Uniqueness
This compound is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other flavonoids.
Propiedades
Número CAS |
51876-19-8 |
|---|---|
Fórmula molecular |
C16H12O6 |
Peso molecular |
300.26 g/mol |
Nombre IUPAC |
5,7,8-trihydroxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O6/c1-21-9-4-2-8(3-5-9)13-7-11(18)14-10(17)6-12(19)15(20)16(14)22-13/h2-7,17,19-20H,1H3 |
Clave InChI |
FIYPYRNWAKRRIU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O |
melting_point |
275 - 277 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


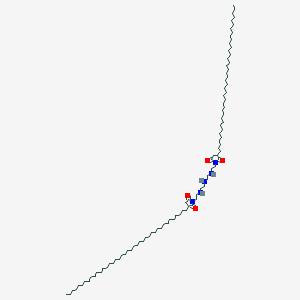
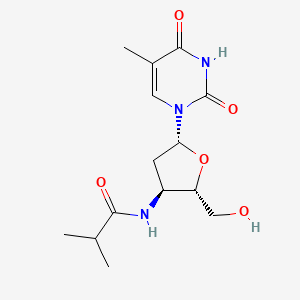
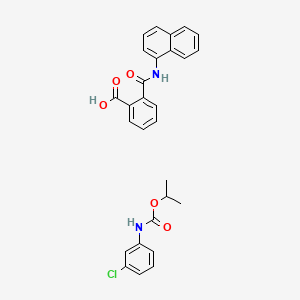
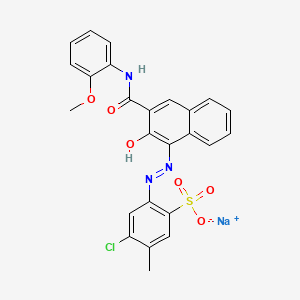
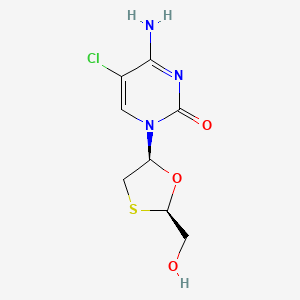
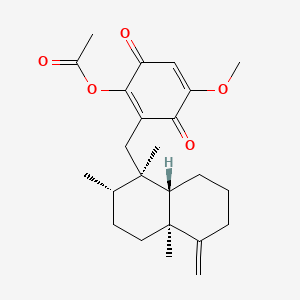
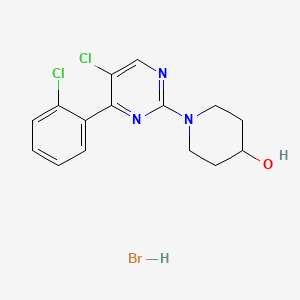
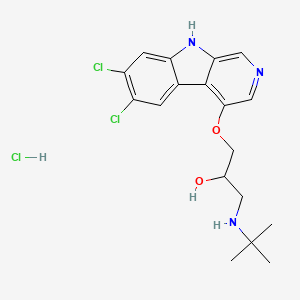
![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[2-(4-methylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12782659.png)
